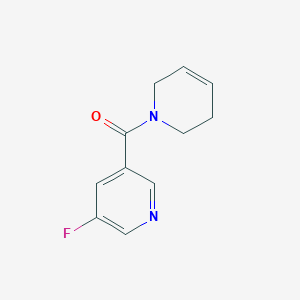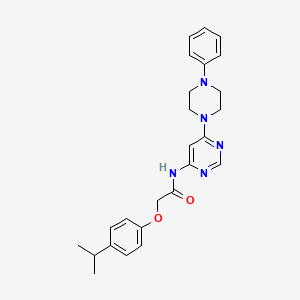
2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, a piperazine ring, and a pyrimidine moiety, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Piperazine Derivative Synthesis: Separately, the piperazine derivative is synthesized by reacting 4-phenylpiperazine with a suitable pyrimidine derivative.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the piperazine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazine moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropyl group may yield 4-isopropylphenol derivatives, while nucleophilic substitution can introduce various functional groups to the phenoxy or pyrimidine moieties.
科学研究应用
Chemistry
In chemistry, 2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a ligand for various receptors or enzymes. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the piperazine ring, in particular, suggests potential activity as a central nervous system agent, given the known pharmacological activities of piperazine derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.
作用机制
The mechanism of action of 2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring could facilitate binding to neurotransmitter receptors, while the pyrimidine moiety might interact with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 2-(4-ethylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- 2-(4-tert-butylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
Uniqueness
The uniqueness of 2-(4-isopropylphenoxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide lies in its specific substitution pattern. The isopropyl group on the phenoxy ring and the phenylpiperazine moiety confer distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-19(2)20-8-10-22(11-9-20)32-17-25(31)28-23-16-24(27-18-26-23)30-14-12-29(13-15-30)21-6-4-3-5-7-21/h3-11,16,18-19H,12-15,17H2,1-2H3,(H,26,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKUQYXJHXCCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-difluoro-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2744107.png)
![N-(2-methoxyethyl)-4-{[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2744108.png)
![N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2744109.png)
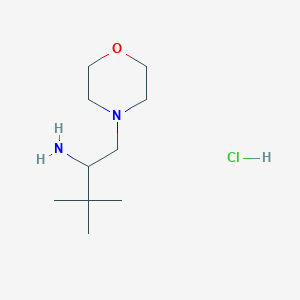


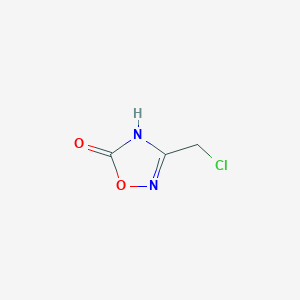
![6-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744119.png)
![(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[1-(4-CHLOROPHENYL)-5-OXOPYRROLIDIN-3-YL]PROP-2-ENAMIDE](/img/structure/B2744120.png)
![4-benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide](/img/structure/B2744122.png)
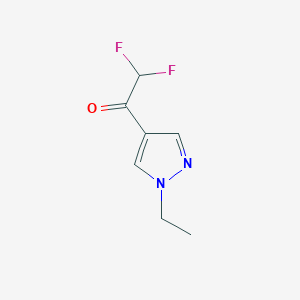
![6-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2744124.png)
![(2Z,4Z)-2-cyano-4-methyl-5-phenyl-N-[2-(trifluoromethyl)phenyl]penta-2,4-dienamide](/img/structure/B2744126.png)
